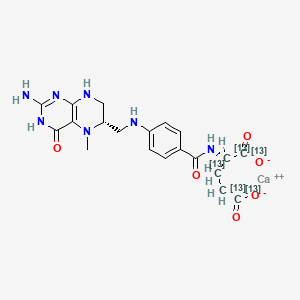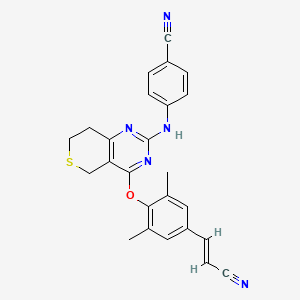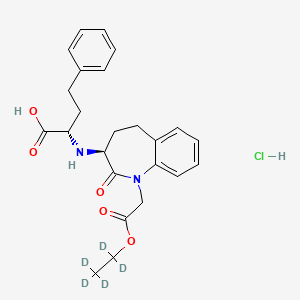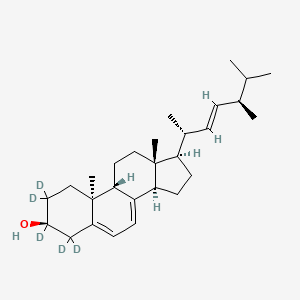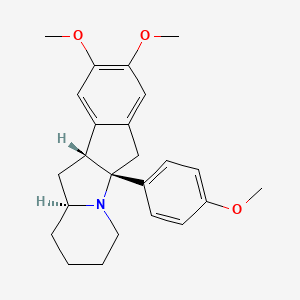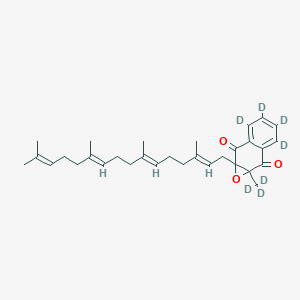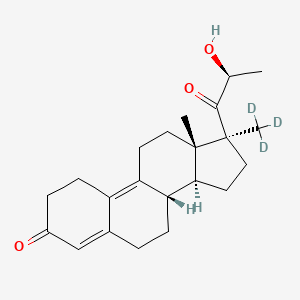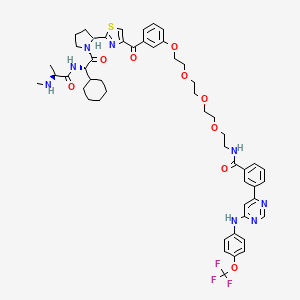
Sniper(abl)-024
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sniper(abl)-024 is a chimeric small molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome systemThese compounds are particularly significant in cancer therapy due to their ability to target and degrade proteins that are otherwise considered undruggable.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sniper(abl)-024 involves the conjugation of two distinct ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase from the IAP family. These ligands are connected by a linker of optimal length to ensure the spatial availability of the target protein to the E3 ubiquitin ligase . The synthetic route typically involves multiple steps of organic synthesis, including the preparation of individual ligands, linker attachment, and final conjugation.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would need to ensure high purity and yield, which can be achieved through optimized reaction conditions, purification steps, and quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: Sniper(abl)-024 primarily undergoes reactions related to its mechanism of action, such as ubiquitination and proteasomal degradation. These reactions are facilitated by the recruitment of E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome.
Common Reagents and Conditions: The key reagents involved in the reactions of this compound include the target protein ligand, the E3 ubiquitin ligase ligand, and the linker. The reactions typically occur under physiological conditions within the cellular environment, where the compound can interact with its molecular targets.
Major Products Formed: The major product formed from the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome into smaller peptide fragments.
Aplicaciones Científicas De Investigación
Sniper(abl)-024 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: In biological research, this compound is employed to investigate the role of specific proteins in cellular processes.
Medicine: this compound has significant potential in cancer therapy. It targets and degrades oncogenic proteins, thereby inhibiting cancer cell growth and proliferation.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs that utilize targeted protein degradation.
Mecanismo De Acción
Sniper(abl)-024 can be compared with other similar compounds, such as proteolysis-targeting chimeras (PROTACs) and other SNIPERs:
PROTACs: Like this compound, PROTACs are chimeric molecules that induce targeted protein degradation.
Other SNIPERs: this compound is part of a broader class of SNIPER compounds, each designed to target different proteins. The uniqueness of this compound lies in its specific targeting of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia.
Comparación Con Compuestos Similares
- SNIPER(ER)
- SNIPER(BRD)
- SNIPER(AR)
- PROTACs targeting various proteins
Propiedades
Fórmula molecular |
C52H61F3N8O9S |
|---|---|
Peso molecular |
1031.1 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60)/t34-,44-,46-/m0/s1 |
Clave InChI |
WDQUTOHXUGVTJQ-WUSNILEASA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
SMILES canónico |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)

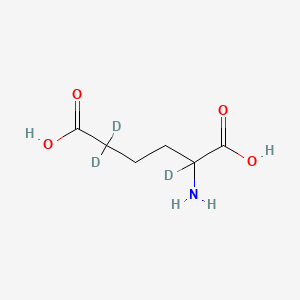

![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)

